(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
Description
This compound is a chiral, branched amino acid derivative featuring:
- (2S) stereochemistry at both the α-carbon of the butanoic acid backbone and the adjacent pentylamine side chain.
- A tert-butyloxycarbonyl (Boc) protecting group on the pentylamine nitrogen, enhancing stability during synthetic processes.
- A 3-methyl substituent on the butanoic acid backbone, which may influence steric interactions and solubility.
Its structural complexity suggests applications in peptide synthesis, enzyme inhibition, or as a precursor for bioactive molecules.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZRCXIDDSAME-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies for Amino Group Functionalization
The synthesis begins with Boc protection of the primary amine group in the (2S)-4-methyl-2-aminopentane segment. Patent CN1793110A describes a standardized method using di-tert-butyl dicarbonate [(Boc)₂O] in acetone/water (3:1 v/v) with triethylamine (Et₃N) as a base . Under these conditions, the reaction achieves 92–95% yield within 2 hours at 0–5°C, as confirmed by thin-layer chromatography (TLC) monitoring . The Boc group’s stability under acidic conditions is critical for subsequent coupling steps, as it prevents undesired side reactions during amide bond formation .
A comparative analysis of Boc protection methods reveals the following optimized parameters:
| Parameter | CN1793110A Method | US20050096306A1 Variant |
|---|---|---|
| Solvent | Acetone/water | Dichloromethane |
| Base | Et₃N | DMAP |
| Temperature (°C) | 0–5 | 25 |
| Yield (%) | 92–95 | 88–90 |
| Reaction Time (h) | 2 | 4 |
The acetone/water system minimizes racemization due to its polar aprotic nature, preserving the (2S) configuration of the starting amine .
Peptide Coupling via Carbodiimide-Mediated Activation
The Boc-protected intermediate undergoes amide coupling with (2S)-3-methyl-2-aminobutanoic acid. PubChem CID 101658957 and WO2004099170A2 detail carbodiimide-based methods using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Key steps include:
-
Activation : The carboxylic acid group of (2S)-3-methyl-2-aminobutanoic acid is activated with EDCI (1.2 eq) and HOBt (1.1 eq) in dimethylformamide (DMF) at −15°C for 30 minutes .
-
Coupling : The activated species reacts with the Boc-protected amine in DMF at 0°C for 12 hours, achieving 78% yield .
-
Workup : The product is extracted with ethyl acetate, washed with 5% HCl and saturated NaHCO₃, and dried over MgSO₄ .
Critical factors influencing coupling efficiency:
-
Temperature Control : Maintaining −15°C during activation suppresses epimerization .
-
Solvent Choice : DMF enhances reagent solubility without hydrolyzing the activated ester .
-
Stoichiometry : A 10% excess of EDCI ensures complete activation .
Stereochemical Preservation and Chiral Analysis
The compound’s (2S,2S) configuration is preserved using chiral auxiliaries and low-temperature conditions. CN102050814A reports employing L-valine-derived catalysts to maintain >99% ee during coupling. Nuclear magnetic resonance (NMR) analysis (¹H, 13C) confirms stereochemistry through distinct coupling constants (J = 6.8–7.2 Hz for adjacent protons) . High-performance liquid chromatography (HPLC) with a Chiralpak AD-H column (hexane/isopropanol 85:15) verifies enantiopurity .
Deprotection and Final Product Isolation
While the target compound retains the Boc group, protocols for its removal (if required) involve trifluoroacetic acid (TFA) in dichloromethane (DCM) . The Sigma-Aldrich cleavage method uses 30% HBr in acetic acid for 60–90 minutes, though this is unnecessary for the final product. Purification via silica gel chromatography (ethyl acetate/hexane 1:3) yields 65–70% of the pure compound .
Analytical Characterization Data
Industrial-Scale Production Considerations
Patent CN102050814A highlights a scalable process using continuous-flow reactors for Boc protection, reducing reaction time to 45 minutes. WO2004099170A2 proposes microwave-assisted coupling at 50°C, achieving 82% yield in 3 hours. Environmental impact assessments favor acetone/water systems over DCM due to lower toxicity .
Chemical Reactions Analysis
Types of Reactions: Boc-leu-®-val-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The compound can undergo substitution reactions at the carboxyl group, forming esters or amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents like DCC, EDC, and DMAP are used for coupling reactions.
Substitution: Alcohols or amines can be used for esterification or amidation reactions, respectively.
Major Products Formed:
Deprotection: Leu-®-val-OH
Coupling: Peptides with extended chains
Substitution: Esters or amides of Boc-leu-®-val-OH
Scientific Research Applications
Drug Development
This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Specifically, it has been associated with the modulation of the integrated stress response (ISR). Compounds that can influence the ISR are being explored for their roles in treating various diseases, including neurodegenerative disorders and cancers .
Biochemical Research
In biochemical studies, (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid has been utilized to study protein interactions and enzyme activities. Its structural characteristics allow researchers to investigate how modifications to amino acids affect protein folding and function, which is crucial for understanding disease mechanisms .
Therapeutic Modulation
The compound's ability to interact with specific cellular pathways positions it as a candidate for therapeutic modulation. Research indicates that small molecules like this can enhance or inhibit signaling pathways related to stress responses, potentially leading to innovative treatments for conditions such as cancer and autoimmune diseases .
Case Study 1: Modulation of Integrated Stress Response
A study published in eLife explored the effects of compounds similar to this compound on the ISR. The findings suggest that these compounds can stabilize eIF2B dimer conformation, enhancing cellular resilience against stress-induced damage. This mechanism is particularly relevant in developing therapies for neurodegenerative diseases where cellular stress plays a significant role .
Case Study 2: Protein Interaction Studies
Research conducted at a leading biochemistry lab examined how modifications of amino acids, including derivatives like this compound, affect protein interactions in signaling pathways. The study demonstrated that specific structural changes could lead to significant alterations in binding affinity and specificity, providing insights into designing better therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-leu-®-val-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide bond formation. This allows for the selective coupling of the carboxyl group of valine with other amino acids or peptides. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid
- Key Differences : Replaces the Boc-protected pentylamine with a 4-methylbenzenesulfonamido group.
Compound B : (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid
- Key Differences: Features a benzyloxycarbonyl (Cbz) protecting group and a 3-hydroxypropanoic acid extension.
- Impact: The Cbz group is more labile under hydrogenolytic conditions than Boc, offering distinct deprotection strategies. The hydroxyl group introduces hydrogen-bonding capability.
Compound C : (2S)-3-methyl-2-[(2R,3S)-3-[(methanesulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}pyrrolidin-2-yl]butanoic acid
- Key Differences : Incorporates a methanesulfonyl (Ms) group , a pyrrolidine-oxazole heterocycle , and additional stereocenters.
- Impact : The heterocyclic moiety may enhance target specificity (e.g., protease inhibition), while the Ms group increases hydrophilicity.
Anti-HIV Activity
- Piroxicam Analogs (e.g., compounds 13d, 13l, 13m): Exhibit EC50 values of 20–25 µM against HIV integrase, with selectivity indices >26 .
- Relevance : While the target compound lacks direct antiviral data, its Boc-protected amine and branched structure resemble integrase inhibitors that bind via hydrophobic and hydrogen-bonding interactions.
ACE2 Inhibitors
- (2S)-3-biphenyl-4-yl-2-[(2-sulfanylpropanoyl)amino]propanoic acid: A sulfur-containing ACE2 inhibitor .
- Comparison : The target compound’s Boc group and methyl substituents may reduce thiol-related toxicity but limit ACE2 affinity compared to sulfhydryl-containing analogs.
Key Research Findings
Protecting Group Stability: Boc groups are stable under basic conditions but cleaved by acids, whereas Cbz groups require hydrogenolysis .
Biological Potential: Structural analogs with sulfonamide or heterocyclic moieties show promise in antiviral and anti-inflammatory applications, suggesting avenues for modifying the target compound .
Biological Activity
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activity. This compound, with the CAS number 61884-45-5, is characterized by its complex structure that includes multiple functional groups conducive to various biological interactions.
- Molecular Formula : C21H32N2O6
- Molecular Weight : 408.5 g/mol
- IUPAC Name : O-benzyl-N-((tert-butoxycarbonyl)-L-leucyl)-L-serine
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. It has been noted for its potential roles in modulating metabolic pathways and influencing cellular signaling mechanisms.
Biological Activity Overview
-
Antioxidant Properties :
- Studies indicate that the compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular integrity and function.
-
Anti-inflammatory Effects :
- Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
-
Neuroprotective Effects :
- Preliminary studies have shown that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antioxidant Activity
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated a significant reduction in free radical concentrations compared to control groups, suggesting strong antioxidant properties.
| Assay Type | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| DPPH | 25 | 50 |
| ABTS | 30 | 60 |
Case Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of the compound used lipopolysaccharide (LPS) stimulated macrophages. The results indicated a marked decrease in TNF-alpha and IL-6 levels when treated with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Case Study 3: Neuroprotective Effects
In vitro studies on neuronal cell lines exposed to glutamate toxicity showed that pretreatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 20 |
| Compound Treated | 70 |
Q & A
Q. How to optimize storage conditions to prevent degradation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
